molecular formula C16H24N2O2 B13365847 tert-Butyl (1-(4-aminophenyl)cyclopentyl)carbamate

tert-Butyl (1-(4-aminophenyl)cyclopentyl)carbamate

Cat. No.: B13365847
M. Wt: 276.37 g/mol
InChI Key: IWZCYFNSYNINDR-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-aminophenyl)cyclopentyl)carbamate is an organic compound with the molecular formula C16H24N2O2 It is a derivative of carbamate, which is an organic compound derived from carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-aminophenyl)cyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-aminophenyl)cyclopentyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-aminophenyl)cyclopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (1-(4-aminophenyl)cyclopentyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-aminophenyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(4-aminophenyl)cyclopentyl)carbamate is unique due to its specific structural features, such as the cyclopentyl ring and the tert-butyl carbamate group. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-[1-(4-aminophenyl)cyclopentyl]carbamate

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-16(10-4-5-11-16)12-6-8-13(17)9-7-12/h6-9H,4-5,10-11,17H2,1-3H3,(H,18,19)

InChI Key

IWZCYFNSYNINDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C2=CC=C(C=C2)N

Origin of Product

United States

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